molecular formula C22H23N3O4 B10984653 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-methoxybenzyl)imidazolidine-2,4-dione

5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-methoxybenzyl)imidazolidine-2,4-dione

Cat. No.: B10984653
M. Wt: 393.4 g/mol
InChI Key: RILZHDAEEANCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that features a unique combination of isoquinoline and imidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. One common approach includes the condensation of an isoquinoline derivative with an imidazole precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and imidazole derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Share the isoquinoline moiety and exhibit similar biological activities.

    Imidazole Derivatives: Contain the imidazole ring and are known for their diverse pharmacological properties.

Uniqueness

What sets 5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE apart is its unique combination of isoquinoline and imidazole moieties, which may confer distinct biological activities and therapeutic potential not observed in other compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C22H23N3O4/c1-29-19-9-5-4-8-17(19)14-25-21(27)18(23-22(25)28)12-20(26)24-11-10-15-6-2-3-7-16(15)13-24/h2-9,18H,10-14H2,1H3,(H,23,28)

InChI Key

RILZHDAEEANCRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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